2-Fluorobutane

Catalog No.
S617584
CAS No.
359-01-3
M.F
C4H9F
M. Wt
76.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobutane

CAS Number

359-01-3

Product Name

2-Fluorobutane

IUPAC Name

2-fluorobutane

Molecular Formula

C4H9F

Molecular Weight

76.11 g/mol

InChI

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3

InChI Key

IXHWZHXLJJPXIS-UHFFFAOYSA-N

SMILES

CCC(C)F

Synonyms

2-fluorobutane

Canonical SMILES

CCC(C)F

2-Fluorobutane (CAS 359-01-3) is a volatile, secondary fluorinated aliphatic hydrocarbon characterized by a boiling point of 25.1 °C and a high vapor pressure of 757 mmHg at 25 °C. Structurally, the presence of a highly electronegative fluorine atom on the secondary carbon imparts high carbon-halogen bond strength, drastically reducing its susceptibility to nucleophilic substitution compared to heavier halobutanes . In procurement contexts, this compound is primarily sourced as a high-purity plasma reaction gas for semiconductor etching, a highly volatile specialty solvent for temperature-sensitive extractions, and a stereochemically specific precursor for driving regioselective elimination reactions.

Substituting 2-fluorobutane with its closest chlorinated analog, 2-chlorobutane, fundamentally alters both process thermodynamics and reaction pathways. Thermally, 2-chlorobutane boils at approximately 68 °C, requiring significantly more energy and harsher conditions for solvent removal than the highly volatile 2-fluorobutane (25.1 °C) . Chemically, the poor leaving-group ability of the fluoride ion shifts base-catalyzed elimination pathways from the Zaitsev-favored internal alkenes (typical of chlorides) to Hofmann-favored terminal alkenes [1]. Furthermore, its profound resistance to nucleophilic substitution prevents the unwanted alkylation side-reactions that plague secondary chlorides, making 2-fluorobutane distinctly suited as an inert reaction medium or a highly selective etchant precursor.

Thermal Volatility and Room-Temperature Solvent Stripping

2-Fluorobutane exhibits a boiling point of 25.1 °C, making it exceptionally volatile compared to 2-chlorobutane. This allows for near-room-temperature solvent removal under standard atmospheric pressure, preventing thermal degradation of labile products .

Evidence DimensionBoiling Point
Target Compound Data25.1 °C (Vapor pressure 757 mmHg at 25 °C)
Comparator Or Baseline2-Chlorobutane (~68 °C)
Quantified Difference~43 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables extremely mild, low-energy solvent stripping, which is critical when processing thermally sensitive pharmaceutical intermediates or specialized materials.

Regioselectivity in Base-Catalyzed Elimination

Due to the high strength of the C-F bond, the fluoride ion acts as a poor leaving group, shifting the elimination mechanism toward an E1cB-like transition state. This results in the preferential formation of the less substituted Hofmann product (1-butene), whereas 2-chlorobutane yields the more substituted Zaitsev product (2-butene) [1].

Evidence DimensionMajor Elimination Product Pathway
Target Compound DataPredominantly Hofmann product (1-butene)
Comparator Or Baseline2-Chlorobutane (Predominantly Zaitsev product, 2-butene)
Quantified DifferenceComplete reversal of regioselectivity from internal to terminal alkene
ConditionsReaction with strong bases (e.g., alkoxide/KOH)

Essential for synthetic routes that specifically require terminal alkene formation without resorting to bulky, expensive bases.

Resistance to Nucleophilic Substitution (SN2/SN1)

The strong carbon-fluorine bond in 2-fluorobutane imposes a high activation energy for C-F cleavage, rendering it highly resistant to nucleophilic attack compared to 2-chlorobutane. This stability prevents it from acting as an alkylating agent under standard conditions [1].

Evidence DimensionLeaving Group Ability / Substitution Reactivity
Target Compound DataHighly resistant to SN1/SN2 pathways
Comparator Or Baseline2-Chlorobutane (Readily undergoes nucleophilic substitution)
Quantified DifferenceSignificantly higher activation energy for C-halogen bond cleavage
ConditionsPresence of standard nucleophiles in polar solvents

Allows 2-fluorobutane to be utilized as a stable, non-reactive fluorinated solvent or medium where chlorinated analogs would cause unwanted alkylation side-reactions.

Suitability as a Semiconductor Plasma Etching Gas

High-purity 2-fluorobutane is utilized as a plasma reaction gas for etching SiN films in sub-20 nm semiconductor nodes. Its specific vapor pressure and lack of heavier halogens prevent substrate contamination and ensure precise gas-phase dosing compared to heavier halocarbons [1].

Evidence DimensionVapor Pressure and Halogen Purity
Target Compound Data757 mmHg at 25 °C (sufficient for direct gas delivery)
Comparator Or BaselineHeavier halocarbons (lower vapor pressure, risk of Cl/Br contamination)
Quantified DifferenceElimination of heavy halogen contamination risks
ConditionsPlasma reaction chambers for semiconductor device fabrication

Ensures consistent etch rates and protects silicon substrates from trace metal or heavy halogen contamination during critical semiconductor manufacturing steps.

High-Purity Plasma Etching in Semiconductor Fabrication

Leveraging its high vapor pressure (757 mmHg at 25 °C) and specific fluorine-to-carbon ratio, high-purity 2-fluorobutane is deployed as a plasma reaction gas for etching SiN films in advanced semiconductor manufacturing, where avoiding heavy halogen contamination is critical [1].

Ultra-Volatile Specialty Solvent for Labile Compounds

Due to its extremely low boiling point of 25.1 °C, 2-fluorobutane is utilized as a specialty extraction solvent and reaction medium. It allows for rapid, room-temperature solvent removal, protecting thermally sensitive compounds from degradation during downstream concentration steps .

Regioselective Terminal Alkene Synthesis

In synthetic organic chemistry, 2-fluorobutane is selected over chlorinated or brominated analogs to intentionally drive base-catalyzed eliminations toward the Hofmann product (1-butene). The poor leaving group ability of the fluoride ion ensures high regioselectivity for the terminal alkene without requiring sterically hindered bases [2].

Mechanistic Standards for E1cB and Stereochemical Studies

Because of its chiral center and distinct leaving group dynamics, 2-fluorobutane serves as a benchmark substrate in physical organic chemistry. It is used to evaluate transition state geometries and the competition between E2 and E1cB elimination pathways under varying solvent and base conditions [3].

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types